molecular formula C15H20N4O2 B7054905 N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B7054905
M. Wt: 288.34 g/mol
InChI Key: HMXKRHHXDFUXPC-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-5-19-8-11(6-7-12(19)20)16-15(21)13-10(4)17-18-14(13)9(2)3/h6-9H,5H2,1-4H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXKRHHXDFUXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)C2=C(NN=C2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and ammonium acetate.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the pyridine and pyrazole rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-6-oxopyridin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
  • N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide
  • N-(1-ethyl-6-oxopyridin-3-yl)-3-methylbenzamide

Uniqueness

N-(1-ethyl-6-oxopyridin-3-yl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyridine ring, a pyrazole ring, and a carboxamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

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